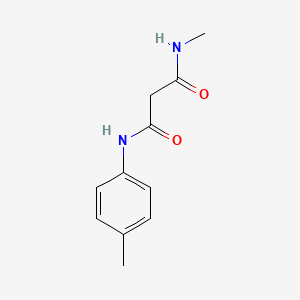

N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide

Description

N¹-Methyl-N³-(4-methylphenyl)propanediamide is a propanediamide derivative characterized by a central propane backbone with two amide groups. The N¹ position is substituted with a methyl group, while the N³ position features a 4-methylphenyl (p-tolyl) moiety. Propanediamides often serve as intermediates due to their reactivity and ability to form stable crystalline structures .

Properties

IUPAC Name |

N-methyl-N'-(4-methylphenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-3-5-9(6-4-8)13-11(15)7-10(14)12-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHQGNGRRSZHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569238 | |

| Record name | N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142917-15-5 | |

| Record name | N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N~3~-(4-methylphenyl)propanediamide typically involves the reaction of N-methylpropanediamide with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N1-Methyl-N~3~-(4-methylphenyl)propanediamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-Methyl-N~3~-(4-methylphenyl)propanediamide oxides, while reduction may produce N1-Methyl-N~3~-(4-methylphenyl)propanediamine.

Scientific Research Applications

N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Methyl-N~3~-(4-methylphenyl)propanediamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methylphenyl)-3-phenylpropanamide

- Molecular Formula: C₁₆H₁₇NO

- Molecular Weight : 239.32 g/mol

- Functional Groups : Amide, 4-methylphenyl, phenyl.

- Key Properties :

- Applications : Used as a pharmaceutical intermediate .

2,2-Dichloro-N,N'-bis(4-methylphenyl)propanediamide

- Molecular Formula : C₁₉H₂₀Cl₂N₂O₂

- Molecular Weight : 399.29 g/mol

- Functional Groups : Dichloro-substituted propanediamide, dual 4-methylphenyl groups.

- Key Properties: Log P: Higher than non-chlorinated analogs (~4.5–5.0) due to chlorine atoms . Stability: Enhanced crystallinity from weak C–H⋯N and π–π interactions .

- Applications: Potential agrochemical use; requires strict safety protocols due to toxicity .

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

- Molecular Formula : C₁₆H₂₄N₂O₂

- Molecular Weight : 276.38 g/mol

- Functional Groups : Piperidinyl, methoxymethyl, phenylpropanamide.

- Key Properties :

- Applications : Pharmaceutical intermediate with restricted food contact .

2-(4-Methylphenyl)indolizine

- Molecular Formula : C₁₅H₁₃N

- Molecular Weight : 199.28 g/mol

- Functional Groups : Indolizine, 4-methylphenyl.

- Key Properties: Log P: 3.73 (highly lipophilic) .

- Applications : Drug candidate with favorable pharmacokinetics .

Comparative Analysis Table

*Hypothetical data based on structural analogs. †Estimated using fragment-based methods.

Biological Activity

N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide, also known as a specific diamine derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

This compound is characterized by the presence of two amino groups and a propanediamide backbone. The molecular formula is , and its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits unique reactivity due to its functional groups.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may influence:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on specific receptors influencing neurotransmission and cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In studies involving various cancer cell lines, it exhibited cytotoxic effects:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| HeLa | 7.8 |

| A549 | 6.3 |

These findings suggest that this compound could serve as a scaffold for developing novel anticancer therapies.

Case Study 1: Synthesis and Testing

In a research study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its biological activity against multiple pathogens. The study concluded that the compound's structural modifications enhanced its antimicrobial efficacy, leading to lower MIC values compared to its precursors .

Case Study 2: Anticancer Efficacy Assessment

Another significant study focused on the anticancer potential of this compound. Researchers conducted a series of assays on human cancer cell lines and found that it induced apoptosis through mitochondrial pathways, indicating a promising mechanism for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.